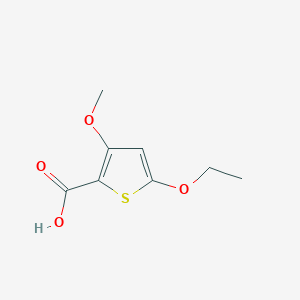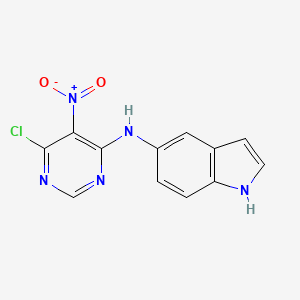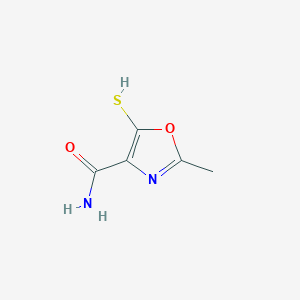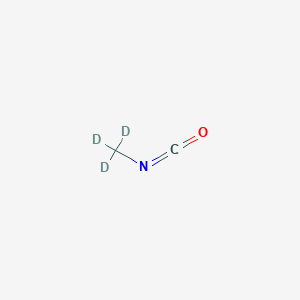
Methyl-D3 isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-D3 isocyanate is a deuterated form of methyl isocyanate, an organic compound with the molecular formula CD3NCO. It is a colorless, highly volatile, and toxic liquid used primarily as an intermediate in the production of pesticides and polyurethane foams. The deuterated version, this compound, is used in scientific research to study reaction mechanisms and pathways due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-D3 isocyanate can be synthesized through several methods. One common method involves the reaction of deuterated methylamine (CD3NH2) with phosgene (COCl2). The reaction proceeds as follows:
CD3NH2 + COCl2 → CD3NCO + 2HCl
This reaction is typically carried out under controlled conditions to ensure safety and maximize yield.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of deuterated methylamine and phosgene into a reactor, where the reaction occurs. The product is then purified through distillation to remove impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl-D3 isocyanate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form deuterated methylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often catalyzed by acids or bases.
Aminolysis: Amines such as aniline or methylamine, usually at room temperature.
Major Products
Hydrolysis: Deuterated methylamine (CD3NH2) and carbon dioxide (CO2).
Alcoholysis: Deuterated urethanes.
Aminolysis: Deuterated ureas.
Scientific Research Applications
Methyl-D3 isocyanate is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and pathways due to its isotopic labeling.
Biology: Investigating the effects of isocyanates on biological systems.
Medicine: Researching potential therapeutic uses and toxicological effects.
Industry: Developing new materials and products, such as deuterated polymers and foams.
Mechanism of Action
The mechanism of action of Methyl-D3 isocyanate involves its high reactivity with nucleophiles. The compound readily reacts with water, alcohols, and amines, leading to the formation of carbamic acids, urethanes, and ureas, respectively. These reactions are often catalyzed by acids or bases and proceed through nucleophilic attack on the carbon atom of the isocyanate group.
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanate (CH3NCO): The non-deuterated form, used in similar applications but without isotopic labeling.
Ethyl isocyanate (C2H5NCO): Similar structure but with an ethyl group instead of a methyl group.
Phenyl isocyanate (C6H5NCO): Contains a phenyl group, used in different applications due to its aromatic nature.
Uniqueness
Methyl-D3 isocyanate is unique due to its deuterium labeling, which makes it valuable for studying reaction mechanisms and pathways. The presence of deuterium allows researchers to trace the compound’s behavior in chemical reactions and biological systems more accurately than with non-deuterated analogs.
Properties
CAS No. |
74829-45-1 |
|---|---|
Molecular Formula |
C2H3NO |
Molecular Weight |
60.07 g/mol |
IUPAC Name |
trideuterio(isocyanato)methane |
InChI |
InChI=1S/C2H3NO/c1-3-2-4/h1H3/i1D3 |
InChI Key |
HAMGRBXTJNITHG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N=C=O |
Canonical SMILES |
CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


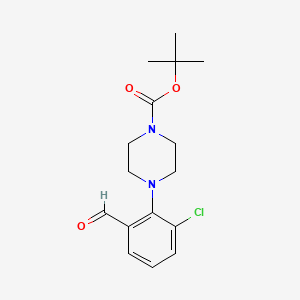
![N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946543.png)
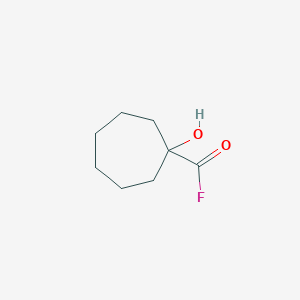
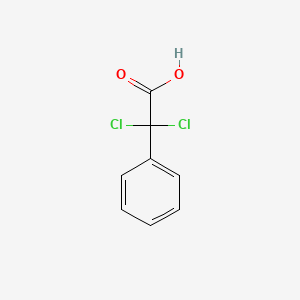
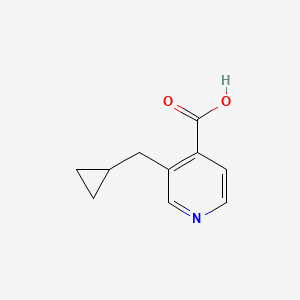
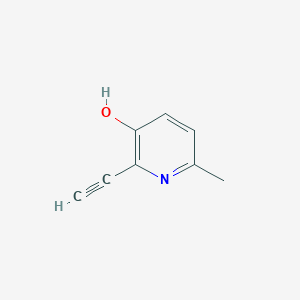
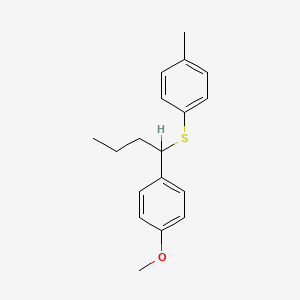
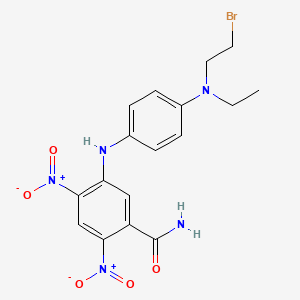

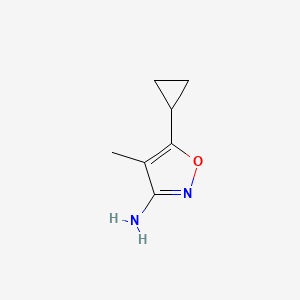
![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
